molecular formula C24H34N2O6 B116459 1-[4-[2-Hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol CAS No. 333749-57-8

1-[4-[2-Hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol

Cat. No. B116459
M. Wt: 446.5 g/mol
InChI Key: SBVOXBJBJCUZFP-UHFFFAOYSA-N
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Description

This compound is also known as Ranolazine . It has the empirical formula C24H33N3O4 and a molecular weight of 427.54 . It is an aromatic amide obtained by the formal condensation of the carboxy group of 2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}acetic acid with the amino group of 2,6-dimethylaniline .


Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. It includes a piperazine ring, two methoxyphenoxy groups, and an acetamide group . The exact structure can be determined using techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Pharmacological Properties

  • Synthesis and Alpha-Adrenoceptors Affinity

    A study by Marona et al. (2011) focused on synthesizing a series of 1,4-substituted piperazine derivatives, including compounds similar to the one . These compounds showed affinity towards alpha 1- and alpha 2-adrenoceptors, with some displaying strong antagonistic activity against these receptors (Marona et al., 2011).

  • Antidepressant Drug Development

    Research by Martínez et al. (2001) explored new 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives with dual activity at 5-HT1A serotonin receptors and serotonin transporters. This study aimed to find new classes of antidepressant drugs (Martínez et al., 2001).

  • Anxiolytic Drug Synthesis

    Narsaiah and Nagaiah (2010) described an efficient asymmetric synthesis of a similar compound, showcasing its potential as an anxiolytic drug (Narsaiah & Nagaiah, 2010).

Bioactivity and Potential Applications

  • Hsp90 Inhibitors

    Jia et al. (2014) reported on the synthesis of analogs containing the 1-phenylpiperazine core scaffold, identifying these as novel Hsp90 inhibitors with improved activity at both target-based and cell-based levels (Jia et al., 2014).

  • Anti-Bladder Cancer Drug

    A study by Shimizu et al. (2019) identified a major human metabolite of naftopidil, structurally similar to the compound , as a novel anti-bladder cancer drug (Shimizu et al., 2019).

  • Antimalarial Agents

    Research by Mendoza et al. (2011) synthesized and evaluated piperazine and pyrrolidine derivatives for their antiplasmodial activity, with some compounds showing significant efficacy against Plasmodium falciparum (Mendoza et al., 2011).

  • Tocolytic Activity

    A study by Lucky and Omonkhelin (2009) synthesized a compound similar to the one and evaluated its tocolytic activity, finding significant inhibition of uterine smooth muscle contractions (Lucky & Omonkhelin, 2009).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

1-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O6/c1-29-21-7-3-5-9-23(21)31-17-19(27)15-25-11-13-26(14-12-25)16-20(28)18-32-24-10-6-4-8-22(24)30-2/h3-10,19-20,27-28H,11-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVOXBJBJCUZFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[2-Hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Aalla, G Gilla, RR Anumula, S Kurella… - … Process Research & …, 2012 - ACS Publications
An improved process has been developed for the active pharmaceutical ingredient, ranolazine with 99.9% purity and 47% overall yield (including three chemical reactions and one …
Number of citations: 13 pubs.acs.org

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